molecular formula C15H30O3 B3052639 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 43047-93-4

1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3052639
CAS No.: 43047-93-4
M. Wt: 258.4 g/mol
InChI Key: LWOXHEVKDJNMSV-UHFFFAOYSA-N
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Description

1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C15H30O3. It is a derivative of decanol, where the hydroxyl group is protected by a tetrahydropyranyl group. This compound is often used in organic synthesis as a protecting group for alcohols, allowing for selective reactions to occur without interference from the hydroxyl group.

Scientific Research Applications

1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is utilized in several scientific research applications:

    Organic Synthesis: Used as a protecting group for alcohols to facilitate selective reactions.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Used in the synthesis of bioactive compounds for biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- can be synthesized through the reaction of 1-decanol with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Reactants: 1-decanol and dihydropyran

    Catalyst: Acid catalyst such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions are preferred

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of 1-decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Hydrolysis: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the free alcohol.

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid in water)

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Substitution: Nucleophiles such as halides or amines

Major Products Formed:

    Hydrolysis: 1-decanol

    Oxidation: Decanal or decanoic acid

    Substitution: Various substituted decanol derivatives

Mechanism of Action

The mechanism of action of 1-decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- primarily involves its role as a protecting group. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective functionalization of other parts of the molecule. The protecting group can be removed under acidic conditions, regenerating the free alcohol.

Comparison with Similar Compounds

    1-Decanol: The parent compound without the protecting group.

    1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-: A shorter chain analogue with similar protecting group properties.

    1-Dodecanol, 12-[(tetrahydro-2H-pyran-2-yl)oxy]-: A longer chain analogue with similar protecting group properties.

Uniqueness: 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific chain length and the presence of the tetrahydropyranyl protecting group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

10-(oxan-2-yloxy)decan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOXHEVKDJNMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339821
Record name 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43047-93-4
Record name 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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